Caesium tris(trifluoromethanesulphonyl)methide

Description

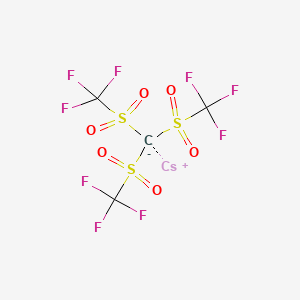

Caesium tris(trifluoromethanesulphonyl)methide (CsC(SO₂CF₃)₃) is a fluorinated organometallic salt consisting of a caesium (Cs⁺) cation paired with the tris(trifluoromethanesulphonyl)methide anion (C(SO₂CF₃)₃⁻). This anion is characterized by three electron-withdrawing trifluoromethanesulphonyl groups, which enhance its stability and delocalize negative charge, making it a weakly coordinating anion. Such properties are advantageous in applications requiring high ionic conductivity and catalytic activity .

Properties

IUPAC Name |

cesium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9O6S3.Cs/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPDKZBKUGXYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CsF9O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caesium tris(trifluoromethanesulphonyl)methide typically involves the reaction of caesium hydroxide with tris(trifluoromethanesulphonyl)methane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Caesium tris(trifluoromethanesulphonyl)methide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the caesium ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis and Catalysis

Catalytic Properties

Cs-TFSM is recognized for its strong nucleophilic characteristics, making it an effective catalyst in organic synthesis reactions. It serves as a counterion that enhances the catalytic activity of metal complexes, particularly with lanthanides like Ytterbium(III) and Scandium(III). These complexes are utilized in a variety of reactions, including cycloadditions and Friedel-Crafts reactions, which are fundamental in creating complex organic molecules .

Reactivity in Synthesis

The trifluoromethanesulfonyl group (Tf) attached to the Cs ion imparts significant reactivity to Cs-TFSM. It facilitates the formation of C-C and C-heteroatom bonds, which are crucial for synthesizing pharmaceuticals and agrochemicals. The compound has been employed in the synthesis of nitrogen-containing heterocycles and spiroheteropolycyclic compounds, showcasing its utility in creating biologically active molecules .

Material Science

Ionic Liquids

Cs-TFSM is used to produce low-melting ionic liquids, which have applications in various fields including sensors, optics, and nanotechnology. These ionic liquids exhibit unique properties such as low vapor pressure and high thermal stability, making them suitable for use in high-performance materials .

Nanoparticle Stabilization

The compound plays a role in stabilizing nanoparticles used in drug delivery systems and diagnostics. The triflimide anion from Cs-TFSM can stabilize metal nanoparticles, enhancing their performance in biomedical applications .

Electrochemistry

Lithium-Sulfur Batteries

In the realm of energy storage, Cs-TFSM has been investigated as a component of electrolytes in lithium-sulfur batteries. Its strong electron-withdrawing properties help improve the electrochemical performance of these batteries by enhancing the solubility of polysulfides, which are critical for battery efficiency .

Case Studies

Mechanism of Action

The mechanism of action of caesium tris(trifluoromethanesulphonyl)methide involves its interaction with molecular targets and pathways in chemical and biological systems. The caesium ion plays a crucial role in these interactions, influencing the reactivity and stability of the compound under different conditions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Cation Size Effects : Larger cations like Cs⁺ reduce ionic mobility but enhance thermal stability due to weaker ion pairing. Smaller cations (e.g., Li⁺) exhibit higher conductivity in aprotic solvents .

- Moisture Sensitivity : Potassium and lithium salts require inert storage to prevent decomposition, whereas Cs⁺ may offer better moisture resistance .

- Solvent Compatibility : Lithium methide is preferred in battery electrolytes (e.g., LIBs) due to high solubility in propylene carbonate (PC) and dimethylformamide (DMF) .

Research Findings and Trends

- Battery Electrolytes : Lithium tris(trifluoromethanesulphonyl)methide outperforms traditional salts (e.g., LiPF₆) in thermal stability and conductivity, making it suitable for high-temperature LIBs .

- Catalysis : Methide salts with larger cations (e.g., Cs⁺, [NEt₄]⁺) are increasingly used in asymmetric catalysis. For instance, trimethylsilyl pentafluorophenylbis(trifluoromethanesulphonyl)methide acts as a super Lewis acid catalyst in condensation reactions .

- Environmental Impact: Fluorinated methide salts are PFAS-related compounds, raising concerns about persistence during LIB recycling. notes the need for further studies on their environmental fate .

Biological Activity

Caesium tris(trifluoromethanesulphonyl)methide, often referred to as "Triflide," is a compound that has garnered attention in the field of organic chemistry due to its unique properties and biological activity. This article provides an overview of its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound consists of three trifluoromethanesulfonyl groups attached to a central carbon atom, which carries a negative charge. This configuration results in significant lipophilicity and high NH-acidity, making it suitable for various chemical reactions and applications in medicinal chemistry .

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent and catalyst in organic synthesis. Its triflamide derivatives exhibit notable properties that enhance their utility in medicinal chemistry, particularly in the synthesis of biologically active compounds.

Key Findings

- Catalytic Activity : The compound has been shown to facilitate several important reactions, including:

- Synthesis of Pharmacologically Active Substances : Tris(trifluoromethanesulphonyl)methide is utilized in the synthesis of various pharmacologically active compounds, contributing to advancements in drug discovery .

- Lipophilicity : The lipophilic nature of triflamides allows them to penetrate biological membranes effectively, enhancing their potential as drug candidates .

Case Studies

Several studies have highlighted the practical applications of this compound in biological contexts:

- Study on Anticancer Agents : Research demonstrated that compounds synthesized using this reagent exhibited significant anticancer activity against various cell lines. The mechanism was attributed to the ability of the triflamide group to stabilize reactive intermediates during synthesis .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of derivatives synthesized with this compound. These compounds showed promise in reducing oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Table 1: Comparison of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing caesium tris(trifluoromethanesulphonyl)methide, and how can reaction conditions be optimized?

Methodological Answer: A common method involves reacting methylmagnesium halide (e.g., CH₃MgX) with trifluoromethanesulfonyl fluoride (CF₃SO₂F) to form an intermediate, followed by reaction with cesium salts (e.g., CsCl) to precipitate the final product. Key parameters include:

- Temperature control : Maintain sub-zero temperatures (−20°C to 0°C) during the Grignard reaction to avoid side reactions.

- Solvent choice : Use anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize intermediates.

- Purification : Column chromatography or recrystallization from acetonitrile/ether mixtures improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR (δ ~ −78 ppm for CF₃ groups) and ¹³³Cs NMR (sharp singlet) confirm chemical environment consistency.

- X-ray crystallography : Resolves crystal structure and anion-cation interactions.

- Elemental analysis : Verify stoichiometry (e.g., C: 8.9%, F: 37.8%, S: 21.3%, Cs: 29.5%) .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Methodological Answer:

- Hygroscopicity : Store under inert gas (Ar/N₂) due to moisture sensitivity.

- Solubility : Highly soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in hydrocarbons.

- Thermal stability : Decomposes above 300°C, requiring TGA analysis for application-specific safety .

Advanced Research Questions

Q. How does this compound enhance catalytic activity in electrophilic nitration reactions?

Methodological Answer: The trifluoromethanesulphonyl (triflide) anion stabilizes cationic intermediates in nitration. A typical protocol:

- Catalytic system : Combine Yb(OTf)₃ or Sc(OTf)₃ with the methide salt (1–5 mol%) in dichloromethane.

- Substrate scope : Test electron-rich aromatics (e.g., toluene, anisole) using HNO₃ as the nitrating agent.

- Kinetic analysis : Monitor regioselectivity via GC-MS and compare turnover frequencies (TOFs) against traditional catalysts .

Q. What methodologies are used to evaluate its ionic conductivity in lithium-ion battery electrolytes?

Methodological Answer:

- Electrolyte formulation : Dissolve the methide salt (0.1–1.0 M) in ethylene carbonate/dimethyl carbonate (EC:DMC, 1:1 v/v) with LiPF₆.

- Conductivity measurement : Use electrochemical impedance spectroscopy (EIS) at 25–60°C.

- Comparative data : Typical conductivity ranges from 5–15 mS/cm at 25°C, outperforming LiTFSI-based electrolytes at high temperatures .

Q. How can researchers address contradictions in reported electrochemical stability windows for this compound?

Methodological Answer: Discrepancies arise from solvent/electrode interactions. Standardize testing via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.